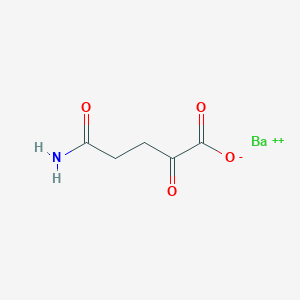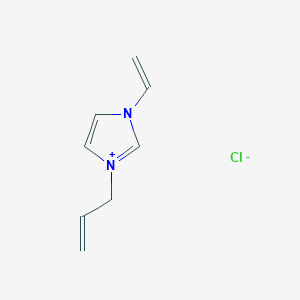
H-DL-Val-Leu-Arg-pNA
Overview
Description
H-DL-Val-Leu-Arg-pNA, also known as H-D-Val-Leu-Arg-p-nitroanilide, is a chromogenic peptide substrate. It is widely used in biochemical assays to measure the activity of proteolytic enzymes, particularly kallikreins. The compound is characterized by its ability to release p-nitroaniline upon enzymatic cleavage, which can be quantitatively measured due to its yellow color.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-DL-Val-Leu-Arg-pNA involves the stepwise coupling of amino acids. The process typically starts with the protection of the amino group of valine, followed by the sequential addition of leucine and arginine residues. The final step involves the coupling of p-nitroaniline to the peptide chain. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate peptide bond formation.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions and the efficient production of large quantities of the compound. The process involves the use of solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support and subsequently cleaved to yield the final product.
Chemical Reactions Analysis
Types of Reactions: H-DL-Val-Leu-Arg-pNA primarily undergoes enzymatic hydrolysis reactions. The peptide bond between arginine and p-nitroaniline is cleaved by proteolytic enzymes, releasing p-nitroaniline.
Common Reagents and Conditions: The enzymatic hydrolysis of this compound is typically carried out in buffered aqueous solutions at physiological pH. Common reagents include buffers such as phosphate-buffered saline (PBS) and enzyme solutions containing kallikreins or other proteases.
Major Products Formed: The major product formed from the enzymatic hydrolysis of this compound is p-nitroaniline, which can be detected and quantified spectrophotometrically due to its yellow color.
Scientific Research Applications
H-DL-Val-Leu-Arg-pNA is extensively used in scientific research for the following applications:
Medicine: The compound is used in diagnostic assays to measure enzyme activity in clinical samples, aiding in the diagnosis of diseases related to abnormal protease activity.
Pharmacology: It is employed in drug discovery and development to screen for inhibitors of proteolytic enzymes, which can be potential therapeutic agents.
Industrial Applications: this compound is used in quality control processes to monitor enzyme activity in industrial enzyme preparations.
Mechanism of Action
The mechanism of action of H-DL-Val-Leu-Arg-pNA involves its enzymatic cleavage by proteolytic enzymes. The peptide bond between arginine and p-nitroaniline is hydrolyzed, releasing p-nitroaniline. This reaction is catalyzed by enzymes such as kallikreins, which recognize the specific peptide sequence and cleave the bond. The released p-nitroaniline can be quantitatively measured, providing an indication of the enzyme activity.
Comparison with Similar Compounds
H-DL-Val-Leu-Arg-pNA is unique due to its specific peptide sequence and chromogenic properties. Similar compounds include:
H-D-Val-Leu-Lys-pNA: This compound has a similar structure but contains lysine instead of arginine. It is used as a substrate for plasmin.
N-Succinyl-Ala-Ala-Pro-Phe-pNA: This substrate is used for the determination of chymotrypsin activity.
N-Benzoyl-Pro-Phe-Arg-pNA: This compound is used for the measurement of thrombin activity.
Each of these compounds has a specific peptide sequence that makes them suitable for different proteolytic enzymes, highlighting the importance of this compound in assays involving kallikreins.
Properties
IUPAC Name |
(2S)-2-[(2-amino-3-methylbutanoyl)amino]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N8O5/c1-13(2)12-18(30-22(34)19(24)14(3)4)21(33)29-17(6-5-11-27-23(25)26)20(32)28-15-7-9-16(10-8-15)31(35)36/h7-10,13-14,17-19H,5-6,11-12,24H2,1-4H3,(H,28,32)(H,29,33)(H,30,34)(H4,25,26,27)/t17-,18-,19?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKZJCICBFSACN-ADUPEVMXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901245175 | |
| Record name | Valyl-L-leucyl-N-(4-nitrophenyl)-L-argininamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901245175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117961-22-5 | |
| Record name | Valyl-L-leucyl-N-(4-nitrophenyl)-L-argininamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117961-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Valyl-L-leucyl-N-(4-nitrophenyl)-L-argininamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901245175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid](/img/structure/B1149225.png)





![6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine dihydrochloride](/img/structure/B1149240.png)
